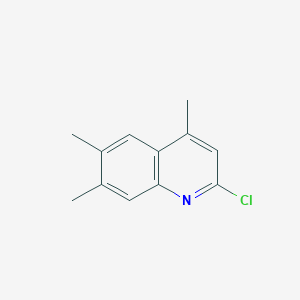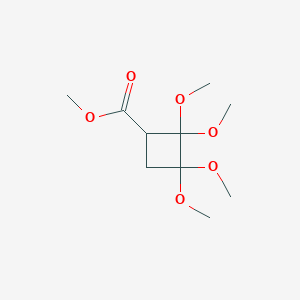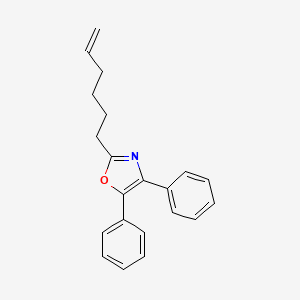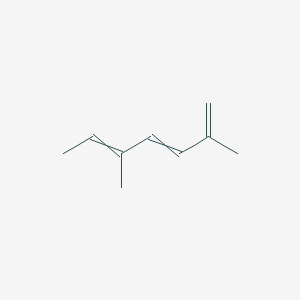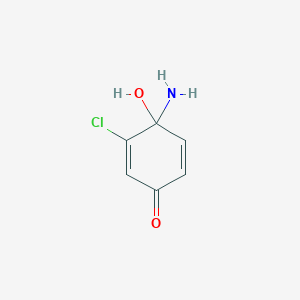
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a hydroxy group attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 4-amino-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-3-chloro-4-oxocyclohexa-2,5-dien-1-one.
Reduction: 4-Amino-3-chloro-4-hydroxycyclohexanol.
Substitution: 4-Amino-3-substituted-4-hydroxycyclohexa-2,5-dien-1-one.
Applications De Recherche Scientifique
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antitumor agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing quinol pharmacophores.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
4-Amino-4-hydroxycyclohexa-2,5-dien-1-one:
3-Chloro-4-hydroxycyclohexa-2,5-dien-1-one: Lacks the amino group, limiting its use in medicinal chemistry.
Uniqueness
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both amino and chloro groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .
Propriétés
Numéro CAS |
87963-43-7 |
|---|---|
Formule moléculaire |
C6H6ClNO2 |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
4-amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H6ClNO2/c7-5-3-4(9)1-2-6(5,8)10/h1-3,10H,8H2 |
Clé InChI |
HTALERBEURLZDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C(=CC1=O)Cl)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
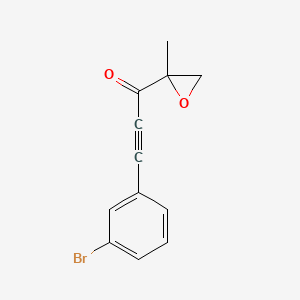
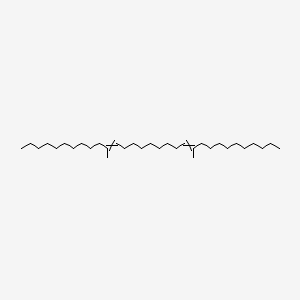
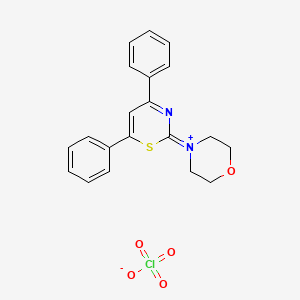
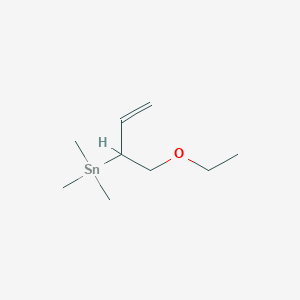
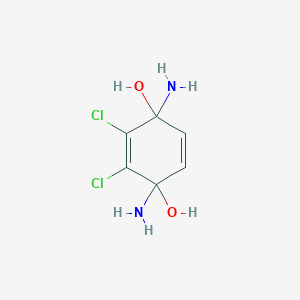
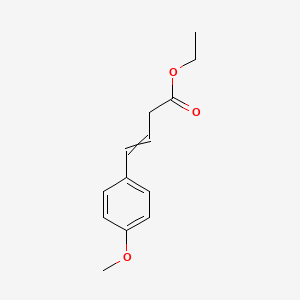
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
